Solifenacin Succinate is the succinate salt form of Solifenacin, a competitive muscarinic receptor antagonist with a higher selectivity for the M3 receptor subtype. [] It is frequently employed in scientific research to investigate muscarinic receptor pathways and explore potential therapeutic targets for various conditions.
Future Directions
Further investigate the long-term effects and safety profile of Solifenacin Succinate, particularly in specific populations like the elderly. []
Related Compounds
Tamsulosin Hydrochloride
Compound Description: Tamsulosin Hydrochloride is an alpha-1 adrenergic receptor antagonist, primarily used to treat symptoms of benign prostatic hyperplasia (BPH). It works by relaxing the muscles in the prostate and bladder neck, making it easier to urinate. [, , , , , , , , , , , , , , , , , ].
Relevance: Tamsulosin Hydrochloride is frequently studied alongside Solifenacin Hydrochloride due to their combined use in treating lower urinary tract symptoms (LUTS). While both target different receptors, their mechanisms complement each other in addressing both storage and voiding difficulties associated with BPH and overactive bladder (OAB) [, , , , , , , , , , , , , , , , , ].
Tolterodine Tartrate
Compound Description: Tolterodine Tartrate is a competitive muscarinic receptor antagonist used to treat overactive bladder (OAB) symptoms. It inhibits involuntary bladder contractions, reducing urinary urgency, frequency, and incontinence [, , , ].
Relevance: Both Tolterodine Tartrate and Solifenacin Hydrochloride belong to the same class of drugs, antimuscarinics, and share a similar mechanism of action in treating OAB [, , , ]. They are often compared in research evaluating their efficacy, side effects, and patient response.
Flavoxate Hydrochloride
Compound Description: Flavoxate Hydrochloride is a urinary antispasmodic. While its exact mechanism is not fully understood, it appears to have both antimuscarinic and local anesthetic effects on the urinary tract, relieving bladder spasms and associated pain [].
Relevance: Flavoxate Hydrochloride is grouped alongside Solifenacin Hydrochloride in research focusing on developing analytical methods for quantifying multiple drugs simultaneously, particularly in pharmaceutical formulations []. Their co-occurrence highlights the need for accurate and efficient analytical techniques in pharmaceutical analysis.
Alfuzosin Hydrochloride
Compound Description: Alfuzosin Hydrochloride is an alpha-1 adrenergic receptor antagonist used to treat symptoms of benign prostatic hyperplasia (BPH). It relaxes the muscles in the prostate and bladder, improving urine flow [].
Relevance: Similar to Tamsulosin Hydrochloride, Alfuzosin Hydrochloride is studied in conjunction with Solifenacin Hydrochloride for its potential in combined therapy for LUTS []. These studies explore analytical methods to detect and quantify these drugs simultaneously in pharmaceutical dosage forms.
Finasteride
Compound Description: Finasteride is a 5-alpha-reductase inhibitor primarily used to treat male pattern hair loss and benign prostatic hyperplasia (BPH) []. It works by inhibiting the conversion of testosterone to dihydrotestosterone, reducing prostate size and improving urinary symptoms.
Relevance: Finasteride is mentioned in a study that primarily focuses on developing a spectrophotometric method for quantifying Alfuzosin Hydrochloride and Solifenacin Hydrochloride in combination []. While not directly related to Solifenacin Hydrochloride in terms of mechanism or therapeutic use, its presence in the study highlights the analytical challenges of quantifying multiple drugs in a single formulation.
Oxybutynin Hydrochloride
Compound Description: Oxybutynin Hydrochloride is an antimuscarinic medication used to treat overactive bladder (OAB). It works by relaxing the muscles in the bladder, reducing urinary urgency, frequency, and incontinence [, , ].
Relevance: Like Tolterodine Tartrate, Oxybutynin Hydrochloride shares a similar mechanism with Solifenacin Hydrochloride as an antimuscarinic agent for treating OAB [, , ]. It is often included in comparative studies evaluating the efficacy and side effect profiles of different antimuscarinic drugs.
Propiverine Hydrochloride
Compound Description: Propiverine Hydrochloride is an antimuscarinic drug used to treat overactive bladder (OAB). It helps control bladder muscles and improve symptoms such as frequent urination, urgency, and urge incontinence [, , ].
Relevance: Propiverine Hydrochloride is another antimuscarinic medication like Solifenacin Hydrochloride, used in the treatment of OAB [, , ]. It is often included in studies comparing the efficacy and safety of different antimuscarinic agents in managing OAB symptoms.
Imidafenacin
Compound Description: Imidafenacin is an antimuscarinic medication prescribed to treat overactive bladder (OAB). It works by relaxing the muscles in the bladder, reducing symptoms like frequent urination and urge incontinence [, ].
Relevance: Imidafenacin, similar to Solifenacin Hydrochloride, is an antimuscarinic drug used for managing OAB [, ]. Its inclusion in studies alongside Solifenacin Hydrochloride indicates that researchers are exploring the comparative effectiveness and side effect profiles of different antimuscarinic agents in treating OAB.
Mirabegron
Compound Description: Mirabegron is a beta-3 adrenergic receptor agonist used to treat overactive bladder (OAB) symptoms. It relaxes the bladder muscle during filling, increasing bladder capacity and reducing the urge to urinate [, , , ].
Relevance: Mirabegron offers a different mechanism of action for treating OAB compared to Solifenacin Hydrochloride [, , , ]. Research often compares and contrasts these two drugs to evaluate their individual effectiveness, safety, and potential for combined therapy in managing OAB symptoms.
Pregabalin
Compound Description: Pregabalin is an anticonvulsant medication, also used to treat nerve pain and anxiety disorders. It works by slowing down nerve impulses in the brain [].
Relevance: Pregabalin, while not directly related to Solifenacin Hydrochloride in terms of structure or primary indication, was studied in combination with Solifenacin Hydrochloride for its potential to reduce ureteral stent-related symptoms []. This research explored whether their combined effects could provide better symptom relief compared to individual drug therapy.
Source and Classification
Solifenacin hydrochloride is classified as a competitive muscarinic receptor antagonist. It specifically targets M3 muscarinic receptors in the bladder, where it inhibits detrusor muscle contractions. The compound is chemically categorized under the class of antimuscarinic agents and is utilized in urology to manage symptoms associated with overactive bladder syndrome.
Synthesis Analysis
The synthesis of solifenacin hydrochloride has been optimized through various methods. A notable approach involves a seven-step synthesis using commercially available phenylethylamine and benzoyl chloride as starting materials. This method employs a catalyst, zinc triflate (Zn(OTf)₂), which enhances the yield and simplifies the process. The synthesis can be summarized as follows:
Starting Materials: The reaction begins with (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carbonyl chloride and (R)-(-)-3-quinuclidinoline.
Catalysis: The use of 20 mol% Zn(OTf)₂ facilitates the reaction under mild conditions.
Formation of Solifenacin Base: The base is formed and subsequently treated with succinic acid to produce solifenacin succinate.
Crystallization: The final product is purified through crystallization from suitable solvents like methanol or methylethylketone.
Alternative methods have also been developed that utilize milder conditions and one-pot procedures, allowing for more efficient industrial production.
Molecular Structure Analysis
The molecular formula of solifenacin hydrochloride is C23H26ClN1O3. Its structure features a quinuclidine moiety linked to a tetrahydroisoquinoline derivative:
Molecular Weight: Approximately 393.92 g/mol.
Structural Characteristics: The compound exhibits stereochemistry due to the presence of chiral centers, which are crucial for its biological activity.
The three-dimensional conformation plays a significant role in its interaction with muscarinic receptors, influencing its efficacy as an antagonist.
Chemical Reactions Analysis
Solifenacin undergoes several chemical transformations during its synthesis and metabolism:
Oxidation Reactions: Solifenacin can be oxidized to form various impurities, such as Impurity K. This process typically involves reagents like cerium(IV) ammonium nitrate in aqueous acetonitrile.
Hydrolysis: In certain conditions, solifenacin can hydrolyze to yield different metabolites, which may have varying pharmacological effects.
Metabolism: In vivo, solifenacin is metabolized primarily via cytochrome P450 enzymes (CYP3A4, CYP1A1), leading to N-oxidation and hydroxylation products that retain some level of activity.
Mechanism of Action
Solifenacin exerts its therapeutic effects by antagonizing muscarinic acetylcholine receptors, particularly the M3 subtype found predominantly in the bladder:
Receptor Binding: By binding to these receptors, solifenacin inhibits acetylcholine-induced contractions of the detrusor muscle.
Clinical Effects: This results in decreased urinary urgency and frequency, effectively managing symptoms of overactive bladder syndrome.
The drug's selectivity for M3 receptors over M2 receptors contributes to its favorable side effect profile.
Physical and Chemical Properties Analysis
Solifenacin hydrochloride possesses several key physical and chemical properties:
Appearance: Typically appears as white to off-white crystalline powder.
Solubility: Soluble in water and organic solvents like methanol and acetonitrile.
Stability: The compound shows stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
These properties are essential for its formulation into effective pharmaceutical preparations.
Applications
The primary application of solifenacin hydrochloride is in the treatment of overactive bladder syndrome. Its effectiveness in reducing urinary urgency has made it a preferred choice among antimuscarinic agents:
Clinical Use: Administered orally once daily; it provides long-lasting relief from symptoms.
Research Applications: Beyond its clinical use, solifenacin is studied for potential applications in managing other conditions related to smooth muscle hyperactivity.
Additionally, ongoing research aims to explore its efficacy against other gastrointestinal disorders due to its action on muscarinic receptors.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Solifenacin is a member of isoquinolines. Solifenacin is a competitive muscarinic receptor antagonist indicated to treat an overactive bladder with urinary incontinence, urgency, and frequency. It has a long duration of action as it is usually taken once daily. Solifenacin was granted FDA approval on 19 November 2004. Solifenacin is a Cholinergic Muscarinic Antagonist. The mechanism of action of solifenacin is as a Cholinergic Muscarinic Antagonist. Solifenacin is an anticholinergic and antispasmodic agent used to treat urinary incontinence and the overactive bladder syndrome. Solifenacin has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury. A quinuclidine and tetrahydroisoquinoline derivative and selective M3 MUSCARINIC ANTAGONIST. It is used as a UROLOGIC AGENT in the treatment of URINARY INCONTINENCE. See also: Solifenacin Succinate (has salt form).
Ro 48-8071 is an aromatic ketone that is 2-fluoro-4'-bromobenzophenone in which the hydrogen at position 4 (meta to the fluoro group) is replaced by a 6-[methyl(prop-2-en-1-yl)amino]hexyl}oxy group. An inhibitor of lanosterol synthase. It has a role as an EC 5.4.99.7 (lanosterol synthase) inhibitor and an antineoplastic agent. It is an aromatic ketone, an aromatic ether, a member of monofluorobenzenes, a member of bromobenzenes, a tertiary amino compound and an olefinic compound. It is functionally related to a benzophenone. It is a conjugate base of a Ro 48-8071(1+).
VU0155041 is a positive allosteric modulator of metabotropic glutamate receptor 4 (mGluR4) with an EC50 value of 2.5 μM for glutamate response in a thallium flux assay. It is selective for mGluR4, exhibiting no effect on radioligand binding at 67 G protein-coupled receptors, ion channels, and transporters, and lacking antagonist activity at NMDA receptors in striatal medium spiny neurons at a concentration of 10 μM. In vivo, VU0155041 decreases catalepsy induced by haloperidol and reverses askinesias induced by reserpine in rat models of Parkinson’s disease. Chronic treatment with VU0155041 restores social behavior in the Oprm-/- mouse model of autism. It also increases the percentage of time spent in the open arms of the elevated plus maze, a measure of decreased anxiety, in mice. VU 0155041 Sodium Salt is a positive allosteric modulator of group III mGlu4 receptor that provides functional neuprotection in 6-hydroxydopamine rat models with parkinson’s disease. Potent, positive allosteric modulator/allosteric agonist at mGlu4 receptors (EC50 = 798 and 693 nM at human and rat mGlu4 receptors respectively). Active in in vivo models of Parkinson/'s disease following i.c.v. administration.
Dordaviprone (ONC-201) is under investigation in clinical trial NCT03394027 (ONC201 in Recurrent/Refractory Metastatic Breast Cancer and Advanced Endometrial Carcinoma). Dordaviprone is a water soluble, orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) and extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon administration, dordaviprone binds to and inhibits the activity of Akt and ERK, which may result in inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signal transduction pathway as well as the mitogen-activated protein kinase (MAPK)/ERK-mediated pathway. This may lead to the induction of tumor cell apoptosis mediated by tumor necrosis factor (TNF)-related apoptosis-inducing ligand (TRAIL)/TRAIL death receptor type 5 (DR5) signaling in AKT/ERK-overexpressing tumor cells. The PI3K/Akt signaling pathway and MAPK/ERK pathway are upregulated in a variety of tumor cell types and play a key role in tumor cell proliferation, differentiation and survival by inhibiting apoptosis. In addition, ONC201 is able to cross the blood-brain barrier.
TVP1022 is the S-isomer of rasagiline, which is an anti-Parkinson drug, appears to have the same neuroprotective activity as the R-isomer, but is 1000-fold less active as an MAO-B inhibitor.
Albuterol is a member of the class of phenylethanolamines that is 4-(2-amino-1-hydroxyethyl)-2-(hydroxymethyl)phenol having a tert-butyl group attached to the nirogen atom. It acts as a beta-adrenergic agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It has a role as a bronchodilator agent, a beta-adrenergic agonist, an environmental contaminant and a xenobiotic. It is a member of phenylethanolamines, a secondary amino compound and a member of phenols. Salbutamol is a short-acting, selective beta2-adrenergic receptor agonist used in the treatment of asthma and COPD. It is 29 times more selective for beta2 receptors than beta1 receptors giving it higher specificity for pulmonary beta receptors versus beta1-adrenergic receptors located in the heart. Salbutamol is formulated as a racemic mixture of the R- and S-isomers. The R-isomer has 150 times greater affinity for the beta2-receptor than the S-isomer and the S-isomer has been associated with toxicity. This lead to the development of levalbuterol, the single R-isomer of salbutamol. However, the high cost of levalbuterol compared to salbutamol has deterred wide-spread use of this enantiomerically pure version of the drug. Salbutamol is generally used for acute episodes of bronchospasm caused by bronchial asthma, chronic bronchitis and other chronic bronchopulmonary disorders such as chronic obstructive pulmonary disorder (COPD). It is also used prophylactically for exercise-induced asthma. Albuterol is a beta2-Adrenergic Agonist. The mechanism of action of albuterol is as an Adrenergic beta2-Agonist. Albuterol is a racemic mixture of the r-isomer levalbuterol and s-albuterol, a short-acting sympathomimetic agent with bronchodilator activity. Albuterol stimulates beta-2 adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Albuterol although to a lesser extent, also stimulates beta-1 adrenergic receptors, thereby increasing the force and rate of myocardial contraction. A short-acting beta-2 adrenergic agonist that is primarily used as a bronchodilator agent to treat ASTHMA. Albuterol is prepared as a racemic mixture of R(-) and S(+) stereoisomers. The stereospecific preparation of R(-) isomer of albuterol is referred to as levalbuterol. See also: Albuterol Sulfate (active moiety of).
DK-AH 269 blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (IC50 = 0.62 µM in mouse sinoatrial node cells). DK-AH 269 slows heart rate by decreasing the spontaneous firing rate of the sinoatrial node in the heart. Using telemetric ECG recordings in mice, it reduced heart rate in a dose-dependent fashion with an ED50 of 1.2 mg/kg. DK-AH 269 also has proarrhythmic properties at concentrations higher than 5 mg/kg. Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4).